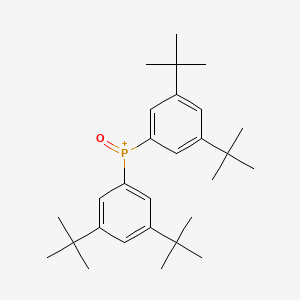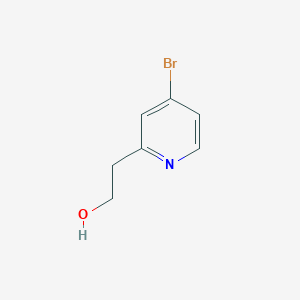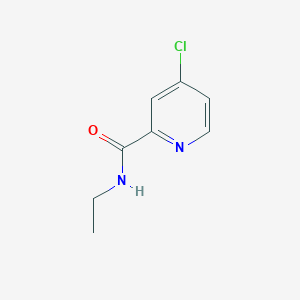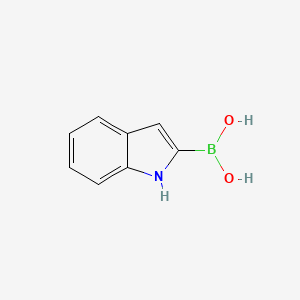
1H-Indol-2-ylboronic acid
Vue d'ensemble
Description
1H-Indol-2-ylboronic acid is a boronic acid derivative that has gained significant attention in the scientific community due to its versatile applications. It is a white crystalline powder that is soluble in polar solvents such as water and methanol. This compound has been extensively studied for its potential use in various fields of research, including organic synthesis, medicinal chemistry, and materials science.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
1H-Indol-2-ylboronic acid derivatives have been synthesized with demonstrated antimicrobial and antifungal activities. These derivatives were effective against various bacterial strains and fungal species like Aspergillus niger and Candida albicans, suggesting potential applications in developing new antimicrobial agents (Letters in Applied NanoBioScience, 2020).
Catalytic Applications in Organic Synthesis
This compound plays a role in organic synthesis, such as in the preparation of 4-aryl benzelidene-2-((5-fluoro-1H-indol-1-yl)methyl)oxazol-5(4H)-one derivatives. These processes involve catalytic activity and are significant in synthesizing bioactive molecules (Bulletin of The Chemical Society of Ethiopia, 2019).
Pharmaceutical Applications
In pharmaceutical research, derivatives of 1H-Indol-2-ylboronic acid are utilized for their potential in creating nonsteroidal anti-inflammatory drugs (NSAIDs). These derivatives have shown promising results in inhibiting COX-2 enzymes, indicating their potential in developing new NSAIDs with enhanced therapeutic profiles (Letters in Drug Design & Discovery, 2022).
Asymmetric Biaryl Coupling
In the field of asymmetric synthesis, 1H-Indol-2-ylboronic acid derivatives are used in the Suzuki–Miyaura cross-coupling reactions. These reactions are crucial for creating biaryl compounds with high enantiomeric excess, important in developing chiral drugs and other chiral substances (Synthesis, 2016).
Synthesis of Bis(indolyl)methanes
1H-Indol-2-ylboronic acid and its derivatives are also involved in the synthesis of bis(indolyl)methanes, which have significant pharmacological and biological properties. These compounds are synthesized using environmentally friendly methods and have applications in pharmaceutical chemistry (Synthesis, 2008).
Anticancer Research
Indole derivatives, including those based on 1H-Indol-2-ylboronic acid, are being explored for their anticancer properties. These compounds, particularly indole-coumarin hybrids, have shown potential in inducing apoptosis in cancer cell lines, offering a pathway for developing novel anticancer drugs (Bioorganic chemistry, 2015).
Propriétés
IUPAC Name |
1H-indol-2-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USASUEYARBQNBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2N1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626550 | |
| Record name | 1H-Indol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indol-2-ylboronic acid | |
CAS RN |
220396-46-3 | |
| Record name | 1H-Indol-2-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30626550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

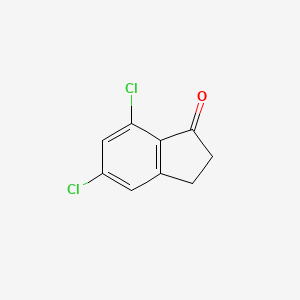
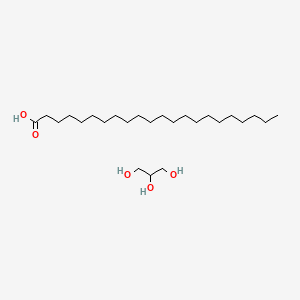
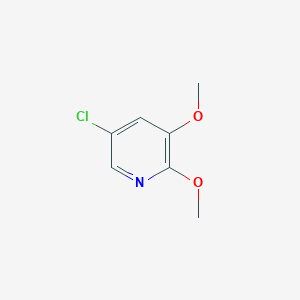
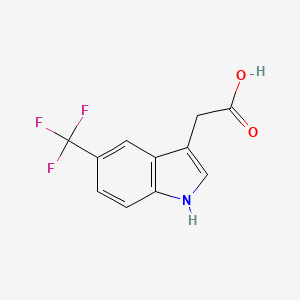
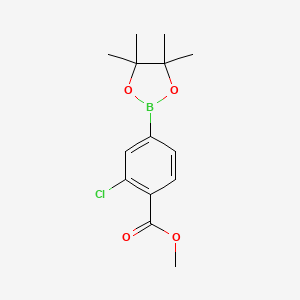
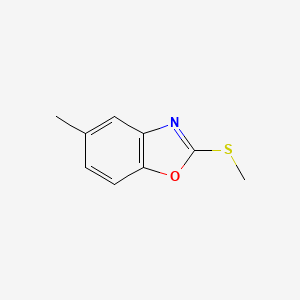
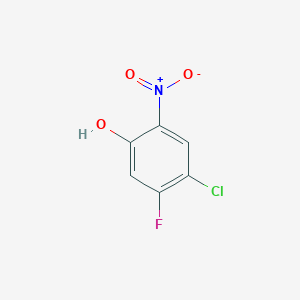
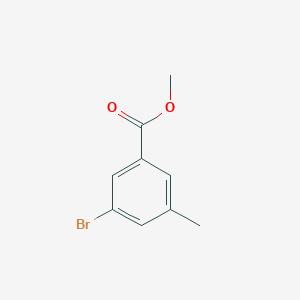
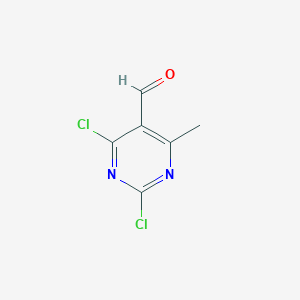
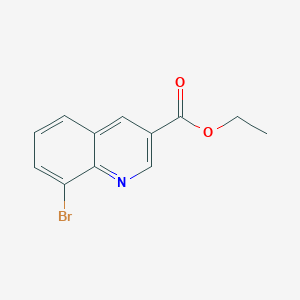
![Ethyl 4-chlorothieno[3,2-d]pyrimidine-2-carboxylate](/img/structure/B1592498.png)
